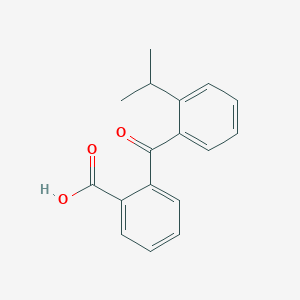

2-(2-iso-Propylbenzoyl)benzoic acid

Übersicht

Beschreibung

2-(2-iso-Propylbenzoyl)benzoic acid is an organic compound with a complex structure that includes a benzoyl group and an iso-propyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propylbenzoyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the use of Grignard reagents, where an organomagnesium halide reacts with a carbonyl compound to form the desired product. This method requires careful control of reaction conditions to ensure the stability of the Grignard reagent and the successful formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that allow for efficient and cost-effective synthesis. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-iso-Propylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-iso-Propylbenzoyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-iso-Propylbenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Isopropylbenzoic acid

- 2-Methylbenzoic acid

- 2-Propylbenzoic acid

Uniqueness

2-(2-iso-Propylbenzoyl)benzoic acid is unique due to the presence of both an iso-propyl group and a benzoyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

2-(2-iso-Propylbenzoyl)benzoic acid is a benzoic acid derivative with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This compound is structurally characterized by the presence of an isopropyl group and two aromatic rings, which may contribute to its interactions with biological systems.

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 2-(2-isopropylbenzoyl)benzoic acid |

| Molecular Formula | C16H18O3 |

| Molecular Weight | 258.32 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is likely mediated through several mechanisms, including:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the degradation of proteins and other biomolecules.

- Receptor Interaction : The compound could bind to various receptors, modulating their activity and influencing cellular responses.

Antioxidant Activity

Research has indicated that benzoic acid derivatives, including this compound, exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Antimicrobial Activity

Studies have shown that certain benzoic acid derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further investigation as a potential antimicrobial agent.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells.

Case Studies

-

Study on Antioxidant Properties

- Objective : To evaluate the antioxidant capacity of this compound.

- Methodology : DPPH radical scavenging assay was employed.

- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

-

Antimicrobial Efficacy Assessment

- Objective : To determine the antimicrobial effects against common pathogens.

- Methodology : Disk diffusion method was used to assess inhibition zones.

- Results : Showed promising results against Gram-positive bacteria, suggesting its potential as a natural preservative.

-

Cytotoxicity Evaluation

- Objective : To analyze the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7).

- Methodology : MTT assay was conducted to measure cell viability.

- Results : Significant cytotoxicity was observed at higher concentrations, with IC50 values indicating effective dose ranges for therapeutic applications.

Eigenschaften

IUPAC Name |

2-(2-propan-2-ylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11(2)12-7-3-4-8-13(12)16(18)14-9-5-6-10-15(14)17(19)20/h3-11H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZZYUSMYABTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567484 | |

| Record name | 2-[2-(Propan-2-yl)benzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89115-86-6 | |

| Record name | 2-[2-(Propan-2-yl)benzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.